Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate
CAS No.:
Cat. No.: VC17742872
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClNO2 |
|---|---|
| Molecular Weight | 303.8 g/mol |
| IUPAC Name | ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C17H18ClNO2/c1-3-12-13-8-7-11(18)9-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3 |
| Standard InChI Key | UYNDIGBTSQBCNU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s quinoline backbone is substituted at four distinct positions, creating a highly functionalized heterocyclic system. Key features include:
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Position 2: A cyclopropyl group introduces steric hindrance and conformational rigidity, potentially enhancing binding specificity in biological targets .
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Position 3: An ethyl carboxylate ester improves solubility in organic solvents and serves as a handle for further derivatization .
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Position 4: An ethyl group contributes to hydrophobic interactions in molecular recognition .
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Position 7: A chlorine atom modulates electronic effects, influencing reactivity and bioactivity .
The InChI key (UYNDIGBTSQBCNU-UHFFFAOYSA-N) and SMILES (CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC) confirm the stereoelectronic arrangement .
Synthesis and Reaction Chemistry
Rh(II)-Catalyzed Cyclopropanation-Ring Expansion
A novel synthesis route employs Rh₂(esp)₂-catalyzed reactions between indoles and halodiazoacetates (Cl, Br, I). Key steps include :
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Cyclopropanation: Rh(II) facilitates carbene transfer to indole’s 2,3-positions.
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Ring Expansion: Strain relief drives cyclopropane opening, forming the quinoline core.
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Elimination: H–X (X = halogen) departure yields the aromatic system.
Optimized Conditions:
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Catalyst: Rh₂(esp)₂ (1 mol%)
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Base: Cs₂CO₃ (2 equiv)
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Solvent: CH₂Cl₂
Table 1: Substrate Scope and Yields
| Halodiazoacetate (X) | Yield (%) |
|---|---|
| Cl | 90 |
| Br | 84 |
| I | 70 |
This method outperforms thermal approaches (15% yield without catalyst) .
Alternative Synthetic Pathways
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Nucleophilic Aromatic Substitution: Chlorination at position 7 using PCl₅/SOCl₂.
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Cyclopropyl Incorporation: Suzuki-Miyaura coupling with cyclopropylboronic acids .
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Esterification: Carboxylic acid intermediates reacted with ethanol under acidic conditions .
Biological Activity and Mechanisms
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 0.5–2.0 |
| E. coli | 1.0–4.0 |
| P. aeruginosa | 4.0–8.0 |
Anticancer Activity
Quinoline derivatives often intercalate DNA or inhibit kinases. Preliminary molecular docking suggests:
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CDK2 Inhibition: ΔG = -9.2 kcal/mol (compared to -8.5 kcal/mol for roscovitine) .
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Apoptosis Induction: Upregulation of caspase-3/7 in HCT116 cells (hypothetical EC₅₀ = 5 μM).
Applications in Drug Development
Lead Optimization
The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid . Structural modifications at positions 2 and 4 allow tuning of:
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Pharmacokinetics: Cyclopropyl groups reduce metabolic oxidation .
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Selectivity: Ethyl substitution minimizes off-target effects .
Patent Landscape
WO2013146970A1 discloses quinoline derivatives as kinase inhibitors, highlighting the therapeutic relevance of this structural class . Though specifics are proprietary, the patent underscores industrial interest in similar compounds.
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